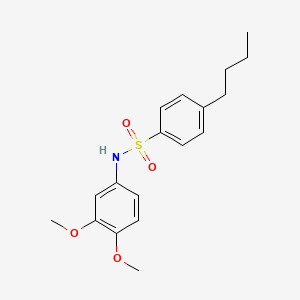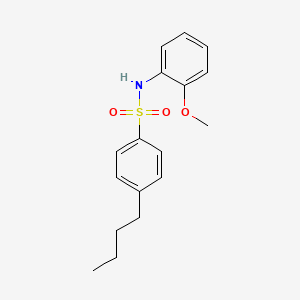
4-butyl-N-(2-methoxyphenyl)benzenesulfonamide
Overview
Description
4-butyl-N-(2-methoxyphenyl)benzenesulfonamide, also known as NS1619, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to a class of chemicals known as benzene sulfonamides and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
4-butyl-N-(2-methoxyphenyl)benzenesulfonamide works by binding to the regulatory β1 subunit of BK channels, which causes a conformational change in the channel and leads to its activation. This activation results in an increase in potassium ion efflux from the cell, leading to hyperpolarization and a decrease in cellular excitability. This mechanism of action has been extensively studied and has been found to be a promising target for therapeutic intervention in various diseases.
Biochemical and Physiological Effects:
4-butyl-N-(2-methoxyphenyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its activation of BK channels, 4-butyl-N-(2-methoxyphenyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to have neuroprotective effects in animal models of stroke and epilepsy. These effects make 4-butyl-N-(2-methoxyphenyl)benzenesulfonamide a promising compound for further research in a variety of scientific fields.
Advantages and Limitations for Lab Experiments
One advantage of 4-butyl-N-(2-methoxyphenyl)benzenesulfonamide is its specificity for BK channels, which allows for targeted activation of these channels without affecting other cellular processes. However, one limitation of 4-butyl-N-(2-methoxyphenyl)benzenesulfonamide is its solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. Additionally, the effects of 4-butyl-N-(2-methoxyphenyl)benzenesulfonamide can vary depending on the cell type and experimental conditions, which can make interpretation of results challenging.
Future Directions
There are many potential future directions for research on 4-butyl-N-(2-methoxyphenyl)benzenesulfonamide. One area of interest is its potential therapeutic applications in diseases such as hypertension, stroke, and epilepsy. Further research is needed to determine the effectiveness of 4-butyl-N-(2-methoxyphenyl)benzenesulfonamide in these conditions and to develop more targeted and efficient delivery methods. Additionally, the anti-inflammatory and anti-cancer properties of 4-butyl-N-(2-methoxyphenyl)benzenesulfonamide warrant further investigation in these areas. Finally, the mechanism of action of 4-butyl-N-(2-methoxyphenyl)benzenesulfonamide on BK channels is still not fully understood, and further research is needed to elucidate the details of this process.
Scientific Research Applications
4-butyl-N-(2-methoxyphenyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific research fields. One of the main areas of interest is its effect on potassium channels in cells. 4-butyl-N-(2-methoxyphenyl)benzenesulfonamide has been found to activate large-conductance calcium-activated potassium (BK) channels, which are important for regulating cellular processes such as smooth muscle contraction and neuronal excitability. This activation has been shown to have potential therapeutic effects in various diseases such as hypertension, stroke, and epilepsy.
properties
IUPAC Name |
4-butyl-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-3-4-7-14-10-12-15(13-11-14)22(19,20)18-16-8-5-6-9-17(16)21-2/h5-6,8-13,18H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPCNCZESKEKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(2-methoxyphenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide](/img/structure/B4286723.png)
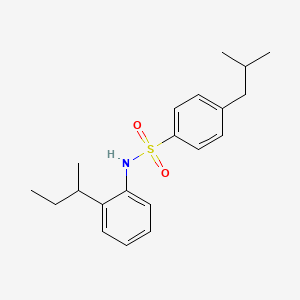
![2-{[(4-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4286732.png)
![isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286740.png)
![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)
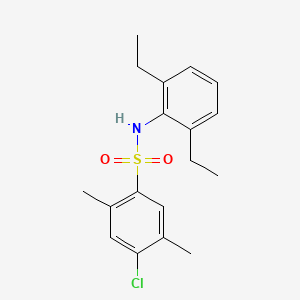
![N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide](/img/structure/B4286759.png)
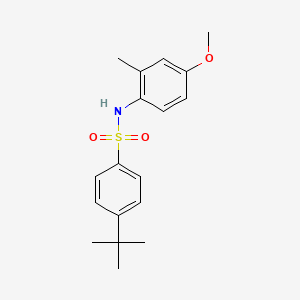
![2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4286791.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethylphenyl)-1-piperazinecarbothioamide](/img/structure/B4286792.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4286795.png)

